Ferric citrate tetrahydrate is a chemical compound that consists of ferric ions and citrate, a salt derived from citric acid. This compound is primarily used in various scientific and medical applications, particularly in the treatment of iron deficiency anemia. Ferric citrate tetrahydrate is classified as an iron supplement and is recognized for its ability to provide bioavailable iron to the body.
Ferric citrate tetrahydrate can be synthesized from ferric chloride and citric acid, or it can be derived from the reaction between iron salts and citric acid in aqueous solutions. The compound is often obtained in crystalline form, which is essential for its application in pharmaceuticals.
Ferric citrate tetrahydrate is classified under inorganic compounds, specifically as a coordination complex of iron. It falls within the category of metal citrates, which are compounds formed by the coordination of metal ions with citric acid.
The synthesis of ferric citrate tetrahydrate typically involves the following steps:
The reaction can be represented as follows:
This reaction highlights the formation of ferric citrate along with hydrochloric acid as a byproduct. The tetrahydrate form indicates that four water molecules are associated with each molecule of ferric citrate.
Ferric citrate tetrahydrate has a complex molecular structure where the ferric ion is coordinated by multiple citrate ligands. The molecular formula for ferric citrate tetrahydrate can be expressed as:
Ferric citrate tetrahydrate can undergo various chemical reactions, particularly hydrolysis and redox reactions in biological systems:
The stability of ferric ions in biological systems allows for their participation in enzymatic reactions, contributing to metabolic processes such as cellular respiration and energy production.
The mechanism of action of ferric citrate tetrahydrate primarily involves its role as an iron supplement:
Clinical studies have indicated that ferric citrate tetrahydrate effectively increases hemoglobin levels in patients with iron deficiency anemia, demonstrating its efficacy as an iron supplement.
Ferric citrate tetrahydrate has several important applications:
Ferric citrate tetrahydrate (C~6~H~5~FeO~7~·4H~2~O) functions as a potent phosphate-binding agent through coordination chemistry between trivalent iron cations (Fe³⁺) and dietary phosphate anions (HPO~4~²⁻). In the acidic gastric environment (pH 1.5–3.5), ferric citrate undergoes protonation, forming soluble oligomeric complexes with citrate ligands. These oligomers expose Fe³⁺ ions, which electrostatically attract phosphate ions to form insoluble ferric phosphate (FePO~4~) precipitates [4] [8]. As chyme transitions to the alkaline duodenum (pH 6.5–8), ferric citrate shifts toward mononuclear complexes, maintaining phosphate-binding capacity across the gastrointestinal pH spectrum [4] [7]. In vitro studies confirm sustained phosphate sequestration efficacy between pH 2–8, with maximal binding occurring at pH 3–4 where iron solubility and ionic reactivity peak [7] [8].
The binding stoichiometry involves approximately 1 mole of iron binding 1 mole of phosphate, facilitated by the high affinity constant (K~a~ > 10⁵ M⁻¹) of Fe³⁺ for phosphate. This reaction prevents phosphate absorption by enterocytes, promoting its fecal excretion. Pharmaceutical-grade ferric citrate coordination complexes exhibit superior binding kinetics compared to non-pharmaceutical variants due to standardized Fe³⁺:citrate molar ratios (0.70–0.87) and hydration states (1.9–3.3 H~2~O molecules per complex), ensuring reproducible dissociation and reactivity profiles [4] [8].
Table 1: Phosphate Binding Characteristics of Ferric Citrate Tetrahydrate
Parameter | Value/Range | Experimental Conditions |
---|---|---|
pH Optimum | 3.0–4.0 | Simulated gastric fluid |
Binding Capacity | 0.8–1.2 mmol PO₄/g | In vitro equilibrium binding |
Primary Insoluble Product | Ferric phosphate (FePO₄) | Confirmed via X-ray diffraction |
Fe³⁺ Release Kinetics | pH-dependent | Faster in acidic milieu |
Approximately 15–22% of ingested ferric iron is absorbed systemically, primarily in the duodenum and proximal jejunum. This process requires enzymatic reduction of Fe³⁺ to Fe²⁺ by duodenal cytochrome B (Dcytb), a brush-border membrane ferrireductase, coupled with ascorbate-dependent redox reactions [7]. Ascorbate acts as an electron donor, reducing Fe³⁺-citrate complexes to Fe²⁺, which is then transported into enterocytes via the divalent metal transporter 1 (DMT1). Intracellular iron is either stored as ferritin or exported to circulation via ferroportin, where it is oxidized to Fe³⁺ by hephaestin and bound to transferrin for systemic delivery [3] [7].
The citrate ligand enhances iron bioavailability through two mechanisms: First, it solubilizes ferric iron across intestinal pH gradients, preventing precipitation as hydroxides. Second, citrate serves as a substrate for mitochondrial metabolism in enterocytes, indirectly supporting iron-transport proteins. Clinical studies in hemodialysis patients demonstrate that ferric citrate administration significantly elevates serum ferritin (storage iron) and transferrin saturation (circulating iron) within 12–24 weeks, plateauing thereafter due to physiological feedback regulation [3] [7]. This distinguishes it from intravenous iron, which bypasses enteric regulation and risks iron overload.
Ferric citrate tetrahydrate exerts dual modulation on fibroblast growth factor 23 (FGF23), a phosphaturic hormone overproduced in chronic kidney disease. Elevated FGF23 correlates with left ventricular hypertrophy, renal fibrosis, and mortality. The compound suppresses FGF23 via two synergistic pathways:
Table 2: Impact of Ferric Citrate on FGF23 and Mineral Metabolism Markers
Biomarker | Change with Ferric Citrate | Study Model |
---|---|---|
Intact FGF23 | ↓ 30–58% | Col4a3 knockout mice [5] |
Bone Fgf23 mRNA | ↓ 60% | Murine CKD model [5] |
Serum phosphate | ↓ 1.2–1.8 mg/dL | Human RCT (non-dialysis CKD) [2] |
Serum 1,25-dihydroxyvitamin D | ↑ 20–35% | Murine model [5] |
Notably, ferric citrate outperforms non-iron-based phosphate binders in FGF23 reduction due to its iron-replenishing capacity. Early intervention in chronic kidney disease (eGFR > 30 mL/min) amplifies these effects, slowing renal fibrosis and cardiac dysfunction in preclinical models [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0